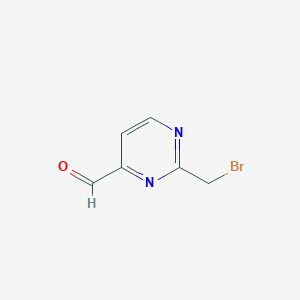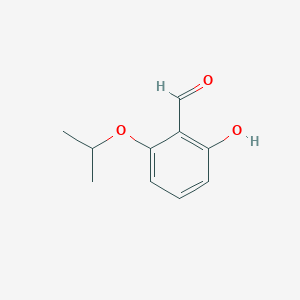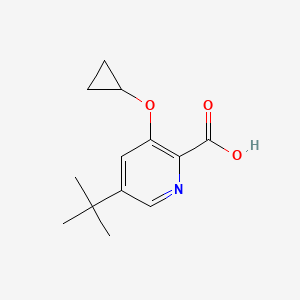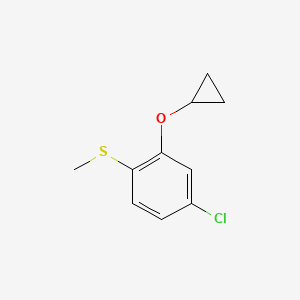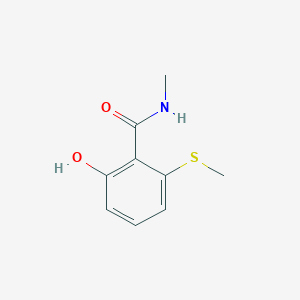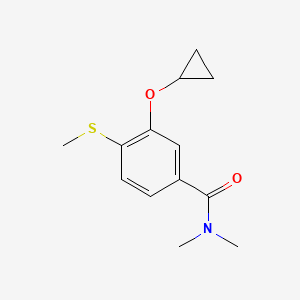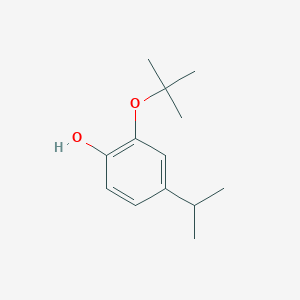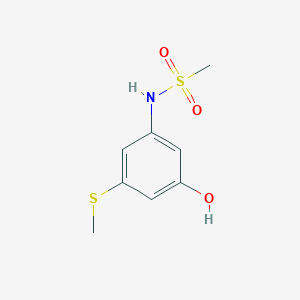
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO3S2 and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a hydroxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-(methylthio)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylthio group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), nucleophiles (e.g., thiols), and hydrolyzing agents (e.g., hydrochloric acid). Major products formed from these reactions include carbonyl compounds, amines, and sulfonic acids.
Scientific Research Applications
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. The methanesulfonamide group can act as a nucleophile or electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-(3-Hydroxy-5-(methylthio)phenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Methylthio-1-p-toluenesulfonyl)methanesulfonamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: This compound contains a sulfonyl group and a carbamate group, making it structurally related but functionally different.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO3S2 |
|---|---|
Molecular Weight |
233.3 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S2/c1-13-8-4-6(3-7(10)5-8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
DEXBMTWDDAZYEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





